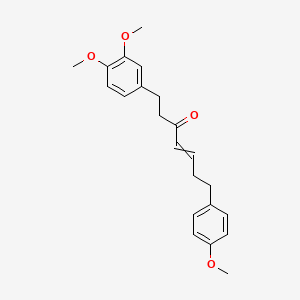![molecular formula C16H25N2O5P B12594322 Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 650633-99-1](/img/structure/B12594322.png)
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(2-nitrophenyl)-1-piperidinylmethyl] group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in the synthesis include bromotrimethylsilane and methanol, which facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces various oxidized derivatives of the nitrophenyl group.
Substitution: Results in modified phosphonic acid esters with different substituents.
Applications De Recherche Scientifique
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (difluoromethyl)phosphonate: Another organophosphorus compound with similar ester groups but different substituents.
Phosphonic acid, ([1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Shares the phosphonic acid ester structure but has a different aromatic substituent.
Uniqueness
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to its combination of a nitrophenyl group and a piperidinylmethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination or biological activity.
Propriétés
Numéro CAS |
650633-99-1 |
|---|---|
Formule moléculaire |
C16H25N2O5P |
Poids moléculaire |
356.35 g/mol |
Nom IUPAC |
1-[diethoxyphosphoryl-(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3 |
Clé InChI |
VUYVOMZQZHWNOT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


